N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide
Description
N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an ethoxy group, a nitro group, a pyridinyl group, and a quinolinecarboxamide moiety
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-4-33-18-8-10-21(23(12-18)29(31)32)28-25(30)20-13-22(17-6-5-11-26-14-17)27-24-16(3)15(2)7-9-19(20)24/h5-14H,4H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIUNNASDXXSCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=C2C=CC(=C3C)C)C4=CN=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Ethoxylation: Addition of the ethoxy group.
Formation of the quinoline ring: This step often involves cyclization reactions.
Coupling with pyridinyl group: This can be achieved through various coupling reactions, such as Suzuki–Miyaura coupling.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide can be compared with other similar compounds, such as:
- N-(4-ethoxy-2-nitrophenyl)-4-(1-piperidinylsulfonyl)benzamide
- 4-(4-ethoxy-2-nitrophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
These compounds share some structural similarities but differ in their functional groups and overall structure, leading to different chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
